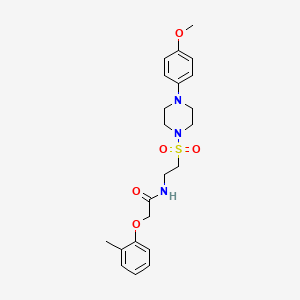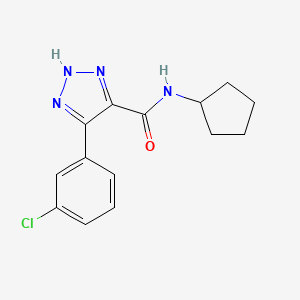
4-(3-chlorophenyl)-N-cyclopentyl-1H-1,2,3-triazole-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of compounds similar to 4-(3-chlorophenyl)-N-cyclopentyl-1H-1,2,3-triazole-5-carboxamide typically involves multiple steps, starting from basic aromatic or heteroaromatic compounds. For instance, derivatives of 1,2,3-triazole have been synthesized through a hetero-cyclization reaction involving isothiocyanates and hydrazides or via 1,3-dipolar cycloaddition reactions, showcasing the versatility of methods available for constructing the triazole core (Yeo, Azizan, & Tiekink, 2019; Yen, Kung, & Wong, 2016).
Molecular Structure Analysis
The molecular structure of triazole derivatives is often elucidated using techniques such as X-ray crystallography, NMR, and IR spectroscopy. Studies on similar compounds have highlighted the presence of strong intermolecular hydrogen bonds and detailed the geometry around the triazole ring, contributing to the overall stability and reactivity of these molecules (Şahin et al., 2014).
Chemical Reactions and Properties
Triazole derivatives participate in various chemical reactions, demonstrating their reactivity and potential as versatile intermediates in organic synthesis. They can undergo cycloaddition reactions, serve as scaffolds for further functionalization, and show potential in the synthesis of peptidomimetics or biologically active compounds (Ferrini et al., 2015).
Physical Properties Analysis
The physical properties of such compounds, including their solubility, melting points, and crystalline structure, are crucial for their application in material science and pharmaceuticals. The detailed structure-activity relationship is often explored through crystallography and spectroscopic methods, revealing insights into the molecule's interactions and stability (Boechat et al., 2010).
Chemical Properties Analysis
The chemical properties, including reactivity towards various reagents, stability under different conditions, and potential for derivatization, are fundamental aspects of research on triazole derivatives. Investigations into these properties enable the development of new compounds with tailored features for specific applications, ranging from medicinal chemistry to materials science (Bekircan et al., 2015).
科学的研究の応用
Pharmacological Properties
4-(3-chlorophenyl)-N-cyclopentyl-1H-1,2,3-triazole-5-carboxamide and related triazole derivatives have been found to possess significant pharmacological properties. These compounds are reported to exhibit anti-convulsive activity and are potentially useful in the treatment of epilepsy and conditions of tension and agitation (Shelton, 1981).
Structural and Spectroscopic Analysis
The structural and spectroscopic characteristics of various triazole compounds, including ones structurally similar to this compound, have been extensively studied. These studies involve single-crystal X-ray structure determination, NMR, IR, and UV spectroscopy, providing valuable insights into the molecular structure and properties of these compounds (Yeo, Azizan, & Tiekink, 2019).
Antimicrobial Activities
Triazole derivatives, including 1-aryl-5-substituted-1H-1,2,3-triazole-4-carboxamides, have shown promising antimicrobial activities. They have been evaluated for their efficacy against primary pathogens including various bacterial strains and fungal strains. Some compounds in this category have demonstrated potent antibacterial effects against Staphylococcus aureus and antifungal effects against Candida albicans (Pokhodylo et al., 2021).
Antioxidant Properties
Certain 1,2,4-triazole derivatives, similar in structure to this compound, have been synthesized and evaluated for their antioxidant and antiradical activities. These studies contribute to the understanding of the potential therapeutic applications of these compounds in oxidative stress-related conditions (Bekircan et al., 2008).
作用機序
Triazoles
are a class of compounds that contain a five-membered ring with three nitrogen atoms and two carbon atoms . They are known for their diverse pharmacological effects, including antiviral, anti-inflammatory, anticancer, antioxidant, antimicrobial, and antitubercular activities . The nitrogen-based hetero-aromatic ring structure of triazoles allows them to bind with a variety of enzymes and receptors in biological systems .
Chlorophenyl compounds
are a class of compounds that contain a phenyl ring (a six-membered aromatic ring of carbon atoms) with a chlorine atom attached. They are often used in the synthesis of pharmaceuticals and other biologically active compounds .
The pharmacokinetics of a compound, including its absorption, distribution, metabolism, and excretion (ADME), can be influenced by many factors, such as its chemical structure, the route of administration, and the individual’s metabolic rate. The bioavailability of a compound refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
The result of action of a compound refers to the molecular and cellular effects of the compound’s interaction with its target. This can include changes in the activity of enzymes, alterations in the expression of genes, or modifications to cell signaling pathways .
The action environment of a compound refers to how environmental factors, such as temperature, pH, and the presence of other molecules, can influence the compound’s action, efficacy, and stability .
特性
IUPAC Name |
5-(3-chlorophenyl)-N-cyclopentyl-2H-triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN4O/c15-10-5-3-4-9(8-10)12-13(18-19-17-12)14(20)16-11-6-1-2-7-11/h3-5,8,11H,1-2,6-7H2,(H,16,20)(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKLJJXDLZXGOGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)C2=NNN=C2C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


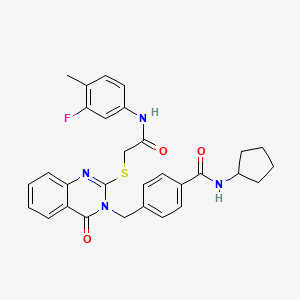
![(Z)-ethyl 2-(2-((benzo[d]thiazole-6-carbonyl)imino)-6-(methylsulfonyl)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2498428.png)
![3-[4-(5-Bromopyrimidin-2-yl)piperazin-1-yl]-6-pyridin-2-ylpyridazine](/img/structure/B2498429.png)
![N-(1,1-Dioxo-9-oxa-1lambda6-thiaspiro[5.5]undecan-4-yl)prop-2-enamide](/img/structure/B2498432.png)
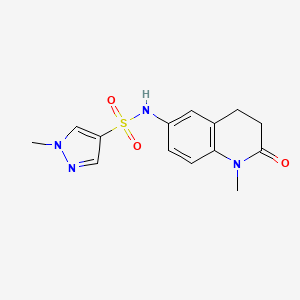
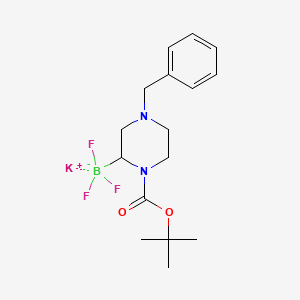
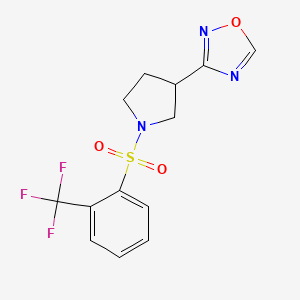

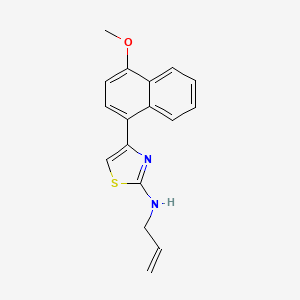
![N-(7-oxo-6,7-dihydro-5H-indeno[5,6-d][1,3]dioxol-5-yl)cyclopropanecarboxamide](/img/structure/B2498442.png)


